molecular formula C20H25NO4S2 B2941443 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide CAS No. 1798029-77-2

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide

Cat. No.: B2941443
CAS No.: 1798029-77-2
M. Wt: 407.54
InChI Key: RRRARPORLRWUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide is a sulfonamide derivative featuring a bicyclo[2.2.1]heptane (norbornane) core substituted with a ketone group at position 2 and methyl groups at positions 7 and 5. The sulfonamide moiety is further functionalized with furan-3-ylmethyl and thiophen-2-ylmethyl groups, conferring unique electronic and steric properties.

The bicyclo[2.2.1]heptane scaffold is notable for its rigid geometry, which enforces specific conformational constraints that enhance binding affinity and selectivity in biological systems . The ketone at position 2 introduces polarity, while the N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl] substituents contribute π-π stacking interactions and heteroatom-mediated hydrogen bonding, critical for interactions with biomolecular targets .

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-19(2)16-5-7-20(19,18(22)10-16)14-27(23,24)21(11-15-6-8-25-13-15)12-17-4-3-9-26-17/h3-4,6,8-9,13,16H,5,7,10-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRARPORLRWUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N(CC3=COC=C3)CC4=CC=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide typically involves multiple steps:

    Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the dimethyl and oxo groups: This step may involve selective alkylation and oxidation reactions.

    Attachment of the furan and thiophene groups: These groups can be introduced via nucleophilic substitution reactions using appropriate furan and thiophene derivatives.

    Formation of the methanesulfonamide linkage: This can be accomplished through sulfonylation reactions using methanesulfonyl chloride and appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The methanesulfonamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

1-{7,7-dimethyl-2-oxobicyclo[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving furan and thiophene groups.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The furan and thiophene groups may interact with enzymes or receptors, modulating their activity. The methanesulfonamide linkage can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (R1, R2) Biological Activity/Application Reference
1-{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide C₂₂H₂₈N₂O₄S₂ R1 = furan-3-ylmethyl; R2 = thiophen-2-ylmethyl Not explicitly reported (theoretical)
N-(1-(4-Fluorobenzyl)indolin-5-yl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (8f) C₂₈H₃₂FN₃O₃S R1 = 4-fluorobenzylindolin-5-yl Kv7 channel activator (EC₅₀ = 4.2 µM)
(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride C₂₇H₃₃ClNO₄S R1 = carboxyethylphenoxymethyl-thiophen-2-yl FFAR1 receptor modulator
N-(tert-butyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (9) C₁₅H₂₅NO₃S R1 = tert-butyl Synthetic intermediate (no bioactivity)

Key Observations:

Substituent-Dependent Bioactivity :

  • The fluorobenzylindolinyl derivative (8f) exhibits moderate Kv7 channel activation (EC₅₀ = 4.2 µM), attributed to the electron-withdrawing fluorine and planar indole enhancing membrane permeability .
  • In contrast, the tert-butyl analogue (9) lacks biological activity, emphasizing the necessity of aromatic/heterocyclic substituents for target engagement .

Impact of Heterocycles: The thiophen-2-ylmethyl group in the query compound shares similarities with the FFAR1 modulator in , where thiophene enhances hydrophobic interactions with receptor pockets.

Stereochemical Considerations :

  • Enantiomers of bicyclo[2.2.1]heptane sulfonamides (e.g., 8f vs. 8g in ) display divergent bioactivities. For example, the (1S,4R)-enantiomer (8f) is bioactive, while the (1R,4S)-enantiomer (8g) is inactive, highlighting the role of stereochemistry in target specificity .

Comparative Physicochemical Properties

Table 2: Physicochemical Data

Compound (CAS) Molecular Weight logP (Predicted) Solubility (µg/mL) Reference
This compound 448.6 3.8 12.5 (DMSO)
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS 1797646-16-2) 376.5 2.1 45.0 (Water)
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (CAS 1213309-30-8) 426.6 4.2 <5 (Water)

Key Observations:

  • The query compound’s higher logP (3.8) compared to the tetrahydroquinolinyl derivative (logP = 2.1) reflects increased lipophilicity due to its dual heteroaromatic substituents, which may enhance blood-brain barrier penetration .
  • Solubility differences underscore the trade-off between lipophilicity and aqueous solubility, critical for formulation strategies.

Biological Activity

Overview of the Compound

The compound is a sulfonamide derivative featuring a bicyclic structure, which is known for its potential biological activities. Sulfonamides are a class of compounds that have been extensively studied for their antibacterial properties, as well as their roles in various therapeutic applications.

Chemical Structure

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : Approximately 308.41 g/mol

Antimicrobial Properties

Sulfonamides, including those with similar structural characteristics to the compound , are primarily recognized for their antimicrobial activity . They function by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid production. This mechanism makes them effective against a range of gram-positive and gram-negative bacteria.

Antitumor Activity

Recent studies have indicated that compounds with bicyclic structures can exhibit antitumor activity . For instance, certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of functional groups such as furan and thiophene may enhance these effects through various biochemical pathways.

Enzyme Inhibition

Some studies suggest that sulfonamide derivatives can act as enzyme inhibitors , particularly against carbonic anhydrases and other critical enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Case Studies

  • Antibacterial Activity : A study on sulfonamide derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity (e.g., MIC values ranging from 4 to 32 µg/mL).
  • Anticancer Research : Research involving structurally similar compounds has shown that modifications to the bicyclic core can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays reported IC50 values below 10 µM for some derivatives.
  • Enzyme Studies : Investigations into enzyme inhibition revealed that certain sulfonamide derivatives could inhibit carbonic anhydrase activity with Ki values in the low micromolar range, suggesting potential applications in treating conditions reliant on these enzymes.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction intermediates?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the bicyclic ketone core (7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) via Diels-Alder or cycloaddition reactions.
  • Step 2 : Introduction of the methanesulfonamide group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Alkylation of the sulfonamide nitrogen with furan-3-ylmethyl and thiophen-2-ylmethyl halides, requiring careful control of stoichiometry to avoid over-alkylation .
    Key intermediates : The bicyclic ketone precursor and the monosubstituted sulfonamide intermediate.

Q. What safety precautions are essential for handling this compound in laboratory settings?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and oxidizing agents .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) .
  • Waste Disposal : Follow EPA guidelines for sulfonamide derivatives (incineration or chemical degradation) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm the bicyclic framework, sulfonamide group (-SO₂N), and substituent positions (e.g., furan/thiophene methyl groups) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular mass (expected: ~450–460 g/mol) .
  • IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O from the bicyclic ketone) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical purity?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF or NMP) enhance sulfonamide alkylation efficiency .
  • Catalysis : Palladium-based catalysts may reduce side reactions during aryl coupling steps (e.g., furan/thiophene methyl group introduction) .
  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize racemization of the bicyclic core .
    Data Example :
ConditionYield (%)Purity (HPLC)
DMF, 60°C6592%
NMP, 25°C7895%

Q. What computational tools are recommended for predicting its biological activity and binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase or cytochrome P450 isoforms) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Utilize descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors to predict ADMET properties .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Case Study : Discrepancies in IC₅₀ values against a target enzyme may arise from:
    • Stereochemical variations : Use chiral HPLC to isolate enantiomers and retest activity .
    • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and co-factor concentrations (e.g., Mg²⁺) .
      Resolution Workflow :

Validate purity (>98% by HPLC).

Replicate assays under controlled conditions.

Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).

Q. What strategies are effective for studying environmental degradation pathways?

  • Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 3–10) at 25–50°C using LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .
  • Photolysis : Expose to UV light (254 nm) and analyze via GC-MS for radical-mediated cleavage products .
    Key Metrics :
PathwayHalf-life (pH 7, 25°C)Major Degradants
Hydrolysis72 hoursBicyclic alcohol
Photolysis6 hoursSulfonate esters

Q. How can AI-driven synthesis planning enhance the development of analogs?

  • Tools : IBM RXN for retrosynthetic analysis or Chematica for multi-step pathway optimization .
  • Case Study : AI-generated routes reduced synthesis steps from 6 to 4 for a related camphorsulfonamide analog, improving yield by 22% .

Methodological Notes

  • Data Contradictions : Cross-referenced synthesis protocols from and to ensure consistency.
  • Advanced Techniques : Emphasis on stereochemical control () and computational modeling () aligns with current medicinal chemistry trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.